Cas no 138509-45-2 (4-Bromo-2-(cyclopentyloxy)anisole)

4-Bromo-2-(cyclopentyloxy)anisole is a brominated aromatic ether compound featuring a cyclopentyloxy substituent and a methoxy group. This structurally distinct molecule is valued for its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and cyclopentyloxy groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. Its stable yet modifiable structure makes it suitable for constructing complex molecular frameworks. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. High-purity grades are available to ensure reproducibility in research and industrial applications.
4-Bromo-2-(cyclopentyloxy)anisole structure
138509-45-2 structure
Product Name:4-Bromo-2-(cyclopentyloxy)anisole
CAS No:138509-45-2
MF:C12H15BrO2
MW:271.150303125381
MDL:MFCD00673135
CID:1036922
PubChem ID:9970392
Update Time:2025-05-19

4-Bromo-2-(cyclopentyloxy)anisole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
    • 3-cyclopentyloxy-4-methoxy phenylbromide
    • 3-cyclopentyloxy-4-methoxybromobenzene
    • 4-Bromo-2-(cyclopentyloxy)anisole
    • WLZ3605
    • Benzene, 4-bromo-2-(cyclopentyloxy)-1-methoxy-
    • CS-0212621
    • 4-bromo-2-cyclopentyloxyanisole
    • SCHEMBL129356
    • 4-bromo-2-cyclopentyloxy-1-methoxybenzene
    • 1-Bromo-3-cyclopentyloxy-4-methoxybenzene
    • MFCD00673135
    • WRLWUCCRDCLCJK-UHFFFAOYSA-N
    • 1-Methoxy-2-cyclopentyloxy-4-bromo-benzene
    • SS-5181
    • 138509-45-2
    • DTXSID60433491
    • AKOS015835515
    • 3-cyclopentyloxy-4-methoxyphenyl bromide
    • DA-10894
    • MDL: MFCD00673135
    • Inchi: 1S/C12H15BrO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
    • InChI Key: WRLWUCCRDCLCJK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OC1CCCC1)OC

Computed Properties

  • Exact Mass: 270.02600
  • Monoisotopic Mass: 270.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 3.77910

4-Bromo-2-(cyclopentyloxy)anisole Security Information

4-Bromo-2-(cyclopentyloxy)anisole Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-Bromo-2-(cyclopentyloxy)anisole Production Method

4-Bromo-2-(cyclopentyloxy)anisole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:138509-45-2)4-Bromo-2-(cyclopentyloxy)anisole
Order Number:A1130913
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:28
Price ($):674.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2-(cyclopentyloxy)anisole

Chemical Profile of 4-Bromo-2-(cyclopentyloxy)anisole (CAS No. 138509-45-2)

4-Bromo-2-(cyclopentyloxy)anisole, identified by the Chemical Abstracts Service Number (CAS No.) 138509-45-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of brominated anisoles, characterized by the presence of a bromine atom at the fourth position and a cyclopentyl ether group at the second position of the benzene ring. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The synthesis of 4-Bromo-2-(cyclopentyloxy)anisole typically involves a multi-step process that begins with the bromination of anisole, followed by nucleophilic substitution with cyclopentanol or its derivatives. The introduction of the bromine atom at the fourth position enhances the electrophilicity of the benzene ring, facilitating further functionalization. This reactivity is exploited in various synthetic pathways, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, 4-Bromo-2-(cyclopentyloxy)anisole has been explored as a key intermediate in the synthesis of pharmacologically active compounds. Its structural motif is reminiscent of several natural products and drug candidates that exhibit diverse biological activities. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The cyclopentyl ether moiety contributes to enhanced solubility and metabolic stability, making it an attractive scaffold for drug design.

One particularly intriguing application of 4-Bromo-2-(cyclopentyloxy)anisole is in the development of small-molecule inhibitors targeting enzyme-protein interactions. The bromine atom serves as a handle for further derivatization, allowing chemists to fine-tune binding affinity and selectivity. Recent studies have demonstrated its utility in generating inhibitors for kinases and other therapeutic targets. These inhibitors are crucial in treating diseases such as cancer and neurodegenerative disorders, where aberrant enzyme activity plays a central role.

The cyclopentyl group in 4-Bromo-2-(cyclopentyloxy)anisole also contributes to its role as a building block in materials science. Polymers and copolymers incorporating this moiety exhibit improved mechanical strength and thermal stability. Additionally, its fluorescence properties have been exploited in the design of luminescent materials for optoelectronic applications. The ability to modulate electronic and steric effects through functionalization makes this compound a versatile tool for material scientists.

From a computational chemistry perspective, 4-Bromo-2-(cyclopentyloxy)anisole has been subjected to extensive molecular modeling studies to understand its reactivity and interaction with biological targets. Advanced computational techniques, such as density functional theory (DFT), have provided insights into its electronic structure and predicted its behavior in various chemical environments. These insights are invaluable for guiding experimental synthetic efforts and optimizing drug-like properties.

The pharmaceutical industry has shown particular interest in 4-Bromo-2-(cyclopentyloxy)anisole due to its potential as a precursor for next-generation therapeutics. Researchers are leveraging its unique structural features to develop novel compounds with improved efficacy and reduced side effects. Preclinical studies have highlighted its promise in treating conditions ranging from infectious diseases to chronic disorders. The compound's ability to undergo selective functionalization makes it an ideal candidate for generating libraries of diverse bioactive molecules.

Moreover, 4-Bromo-2-(cyclopentyloxy)anisole has found applications beyond pharmaceuticals in agrochemicals and specialty chemicals. Its derivatives exhibit herbicidal and fungicidal properties, making them useful in crop protection strategies. The versatility of this compound underscores its importance as a synthetic intermediate across multiple industries.

The environmental impact of synthesizing and utilizing 4-Bromo-2-(cyclopentyloxy)anisole is also a subject of ongoing research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable chemistry principles are being applied to optimize processes, ensuring that the production of this compound aligns with global environmental goals.

In conclusion, 4-Bromo-2-(cyclopentyloxy)anisole (CAS No. 138509-45-2) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in advancing scientific discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:138509-45-2)4-Bromo-2-(cyclopentyloxy)anisole
A1130913
Purity:99%
Quantity:5g
Price ($):674.0
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